4-Azaspiro[2.4]heptan-7-one
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Overview
Description
4-Azaspiro[24]heptan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptan-7-one typically involves the reaction of a ketone with a compound containing cyclopropylamine through a base-catalyzed Michael addition reaction. The product from this reaction is then dehydrated to yield this compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be achieved through a method that ensures high optical purity and is suitable for large-scale production. One such method involves the synthesis of a spiro intermediate of sitafloxacin, which includes the preparation of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-yl carbamate .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Azaspiro[2.4]heptan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of spirocyclic drugs.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-one: Similar in structure but with different substituents.
Spiro[cyclopropane-1,2′-steroids]: Contains a spirocyclic structure with a cyclopropane ring.
6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one: Another spirocyclic compound with different functional groups
Uniqueness
4-Azaspiro[2.4]heptan-7-one is unique due to its specific spirocyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-5-1-4-7-6(5)2-3-6/h7H,1-4H2 |
InChI Key |
LJSNLBGPFGPPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1=O)CC2 |
Origin of Product |
United States |
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